molecular formula C17H14BrNOS2 B2443062 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide CAS No. 2034564-65-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide

Cat. No. B2443062
CAS RN: 2034564-65-1
M. Wt: 392.33
InChI Key: KTLCKRPDMQEZOX-UHFFFAOYSA-N
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Description

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide” is a chemical compound that likely contains a bithiophene moiety. Bithiophene is a type of organic compound that consists of two thiophene rings fused together . Compounds containing bithiophene motifs are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene derivatives can be synthesized using various methods. For example, new catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .

Scientific Research Applications

Intramolecular Interactions and π-Conjugated Systems

Research has demonstrated that bithiophene derivatives exhibit self-rigidified structures due to intramolecular interactions, such as sulfur–bromine (S–Br) and sulfur–oxygen (S–O) non-bonded interactions, which are crucial for the stabilization of π-conjugated systems. These findings suggest potential applications in the development of new materials with enhanced electronic and optical properties (Hergué et al., 2008).

Palladium-Catalyzed Multicomponent Synthesis

The versatility of palladium-catalyzed reactions in synthesizing complex molecules has been explored, showcasing the potential to create functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides. This methodology indicates the possibility of employing similar strategies for synthesizing derivatives of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide for various biological and material science applications (Mancuso et al., 2014).

Synthesis and Characterization of Polyimides

The synthesis and characterization of novel aromatic polyimides from diamines and dianhydrides highlight the importance of structural modifications to achieve desired material properties, such as solubility and thermal stability. This research underscores the potential of incorporating N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide into polyimides to tailor their properties for specific applications (Butt et al., 2005).

Antioxidant Activity of Bromophenol Derivatives

Studies on bromophenol derivatives from marine algae have shown significant antioxidant activity, suggesting the exploration of similar brominated compounds, like N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide, for potential use in food and pharmaceuticals as natural antioxidants (Li et al., 2012).

Molecular Synthesis and Characterization

Research on closely related N-substituted arylamides has provided insights into the synthesis, molecular conformations, and hydrogen bonding, which are critical for understanding the chemical behavior and potential applications of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide in developing novel compounds with specific properties (Sagar et al., 2018).

Future Directions

Compounds containing bithiophene motifs are used in various fields of science and technology, including organic electronics . Therefore, new structures containing bithiophene motifs are still being synthesized and the possibilities of their practical application are being intensively tested .

properties

IUPAC Name

2-bromo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNOS2/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLCKRPDMQEZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide

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